molecular formula C14H24N6O2S2 B6086644 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)

2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)

Cat. No. B6086644
M. Wt: 372.5 g/mol
InChI Key: AVDLIULUCLERAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), also known as CPHD, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. In

Scientific Research Applications

2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. In agriculture, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a plant growth regulator, as it has been shown to increase the yield of certain crops.

Mechanism of Action

The mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the regulation of plant growth. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its potential applications in various fields, including cancer research, neuroscience, and agriculture. However, one limitation of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its relatively high cost, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide). One area of interest is the development of more efficient synthesis methods for 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), which could make it more widely available for research purposes. Another area of interest is the exploration of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)'s potential applications in the treatment of diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) and its potential applications in various fields.

Synthesis Methods

2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) can be synthesized by reacting 1,6-hexanedithiol with thionyl chloride to form 1,6-hexanedithionyl chloride. This compound is then reacted with hydrazine hydrate to form 1,6-hexanedihydrazide. Finally, this compound is reacted with cyclopropyl isothiocyanate to form 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide).

properties

IUPAC Name

1-cyclopropyl-3-[[6-[2-(cyclopropylcarbamothioyl)hydrazinyl]-6-oxohexanoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S2/c21-11(17-19-13(23)15-9-5-6-9)3-1-2-4-12(22)18-20-14(24)16-10-7-8-10/h9-10H,1-8H2,(H,17,21)(H,18,22)(H2,15,19,23)(H2,16,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLIULUCLERAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(1,6-dioxohexane-1,6-diyl)bis(N-cyclopropylhydrazinecarbothioamide)

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